1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
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Overview
Description
1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is an organosulfur compound It is a derivative of 1,3-oxathiolane, a five-membered heterocycle containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolan-5-one derivatives can be synthesized through the condensation of aldehydes with thioglycollic acid or α-mercaptopropionic acid . The reaction typically involves the formation of an intermediate, which is then converted into the desired product. For example, the condensation of phenylglyoxal with thioglycollic acid yields 2-substituted-1,3-oxathiolan-5-ones .
Industrial Production Methods
Industrial production methods for 1,3-oxathiolan-5-one derivatives are not well-documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as condensation reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-5-one derivatives undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxathiolan-5-one can be reduced to form alcohols.
Substitution: The hydrogen atoms in the oxathiolane ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated or arylated oxathiolane derivatives.
Scientific Research Applications
1,3-Oxathiolan-5-one derivatives have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: Some derivatives have shown potential as enzyme inhibitors or as components of biologically active molecules.
Medicine: Certain oxathiolane derivatives are being investigated for their antiviral and anticancer properties.
Industry: These compounds can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-oxathiolan-5-one derivatives depends on their specific application. For example, in medicinal chemistry, these compounds may act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: The parent compound of 1,3-oxathiolan-5-one derivatives.
1,2-Oxathiolane: A related compound with a different arrangement of sulfur and oxygen atoms.
1,3-Oxathiane: A six-membered ring analog of 1,3-oxathiolane.
Uniqueness
1,3-Oxathiolan-5-one derivatives are unique due to the presence of the carbonyl group in the five-membered ring, which imparts distinct chemical reactivity and potential biological activity. The specific substitution pattern, such as the presence of the tert-butyl diphenylsilyl group, further enhances the compound’s properties and applications.
Properties
CAS No. |
137125-19-0 |
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Molecular Formula |
C20H24O3SSi |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C20H24O3SSi/c1-20(2,3)25(16-10-6-4-7-11-16,17-12-8-5-9-13-17)22-14-19-23-18(21)15-24-19/h4-13,19H,14-15H2,1-3H3 |
InChI Key |
WBJCIFKMYOZCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3OC(=O)CS3 |
Origin of Product |
United States |
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